Escin

Catalog No.
S613157
CAS No.
6805-41-0
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Escin

CAS Number

6805-41-0

Product Name

Escin

IUPAC Name

(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49?,51-,52+,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-YTAONDDESA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Solubility

Clear, colourless, faint yellow or yellow-brown solution

Synonyms

3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate; 3,5-Epoxypicene, escin deriv.; Oleanane Escin deriv.; Aescin; Aescine; Aescusan; Ba 2672; Escusan; Eskuzan; Flebostasin RetardVenoc

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

Anti-inflammatory and Anti-edematous Effects

Escin's ability to reduce inflammation and edema (fluid buildup) is thought to be linked to its effects on blood vessel permeability. Studies suggest that escin may help to stabilize blood vessel walls and reduce leakage of fluids into surrounding tissues []. This mechanism is being explored in the context of various conditions, including:

  • Chronic venous insufficiency (CVI): CVI is a condition characterized by poor blood circulation in the legs. Escin is being investigated as a potential treatment for symptoms of CVI, such as leg swelling and pain [].
  • Lymphedema: Lymphedema is a condition caused by a buildup of fluid in the body's lymphatic system. Escin's potential to reduce edema is being explored as a treatment option for lymphedema [].

Venotonic Effects

Escin may also have venotonic effects, meaning it may help to improve the tone and function of veins. This is thought to be due to its ability to stimulate the production of substances that help to constrict veins and improve blood flow []. Research is ongoing to explore the potential benefits of escin for conditions such as CVI.

Additional Research Areas

In addition to the areas mentioned above, escin is also being investigated for its potential effects in other areas, including:

  • Skin health: Escin's anti-inflammatory properties are being explored for their potential benefits in improving skin conditions such as eczema and psoriasis.
  • Cancer: Some studies suggest that escin may have anti-cancer properties, but more research is needed in this area.

Escin is a natural mixture of triterpenoid saponins primarily derived from the seeds of the horse chestnut tree, Aesculus hippocastanum. It consists mainly of two isoforms, alpha-escin and beta-escin, with beta-escin being the most studied due to its significant pharmacological effects. The molecular formula of escin is C55H86O24C_{55}H_{86}O_{24}, and its molecular weight is approximately 1131.27 g/mol. The structure of escin features a triterpenoid aglycone backbone attached to a trisaccharide moiety, which includes glucose, xylose, and galactose, with various organic acids esterified to its structure .

Escin's mechanism of action is still being elucidated, but it appears to work through various pathways []. Here are some proposed mechanisms:

  • Increased Venous Tone: Escin may improve vein function by stimulating the production of nitric oxide, a vasodilator (relaxes blood vessels) []. However, some studies suggest it might actually have a vasoconstrictive (narrows blood vessels) effect [].
  • Reduced Inflammation: Escin's anti-inflammatory properties may be due to its ability to inhibit the activity of enzymes involved in the inflammatory process [].
  • Improved Lymphatic Drainage: Escin might enhance the drainage of excess fluid from tissues, reducing swelling [].

Escin is generally considered safe when used at recommended doses []. However, high doses may cause gastrointestinal side effects like nausea, vomiting, and diarrhea []. It can also interact with certain medications, so consulting a healthcare professional before use is crucial [].

Note:

  • The information on Escin's mechanism of action is based on ongoing research, and the exact mechanisms are not fully understood.
  • More studies are needed to confirm the efficacy and safety of Escin for various conditions.
, including hydrolysis and functionalization. For example, a two-step hydrolysis process can convert escin into its aglycones, such as protoescigenin and barringtogenol C. This process involves acid hydrolysis followed by basic hydrolysis, allowing for the isolation of specific triterpene components . Additionally, escin's low water solubility (<0.01%) has led to modifications that enhance its solubility for better bioavailability in pharmaceutical applications .

Escin exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Venotonic Properties: Escin promotes venous drainage and alleviates tissue edema, making it beneficial for conditions like chronic venous insufficiency .
  • Glucocorticoid-like Activity: Research indicates that escin may mimic glucocorticoids in its mechanism of action without the associated adverse effects typically seen with glucocorticoid therapy .
  • Anti-allergic Effects: Beta-escin has been shown to significantly reduce allergic reactions in animal models by inhibiting mediator release from mast cells .

The synthesis of escin typically involves extraction from horse chestnut seeds using solvents like methanol and water. The extraction process is followed by purification steps to isolate the active components. A notable method includes controlled degradation to produce a mixture of sapogenins from escin through hydrolysis . Additionally, advancements in production technology have allowed for the transformation of crystalline escin into an amorphous form to enhance its solubility for oral administration .

Escin has various applications in medicine and cosmetics:

  • Pharmaceuticals: It is used in formulations for treating venous disorders, edema, and inflammation. Its glucocorticoid-like activity makes it suitable for managing conditions requiring anti-inflammatory treatment without severe side effects .
  • Cosmetics: Due to its anti-inflammatory properties, escin is also incorporated into skincare products aimed at reducing puffiness and improving skin tone.
  • Dietary Supplements: Escin is included in dietary supplements targeting vascular health and circulation improvement.

Studies have shown that escin interacts with various biological systems:

  • In vitro studies indicate that escin can modulate endothelial cell function under hypoxic conditions by preventing cytoskeletal disruption and maintaining cell adhesion integrity .
  • Escin's ability to inhibit phospholipase A2 activity suggests potential interactions with lipid signaling pathways involved in inflammation .
  • Its effects on neutrophil adhesion highlight its role in regulating immune responses during allergic reactions .

Escin shares structural and functional similarities with other saponins but is unique due to its specific biological activities. Here are some comparable compounds:

CompoundSourceKey Characteristics
GinsenosidesPanax ginsengKnown for neuroprotective and anti-fatigue effects.
Quillaja saponinsQuillaja saponariaUsed as emulsifiers; exhibit cytotoxic properties against cancer cells.
DiosgeninDioscorea speciesA precursor for steroid synthesis; exhibits anti-inflammatory properties.

Escin's distinctiveness lies in its effective venotonic properties combined with glucocorticoid-like activity without significant side effects, making it particularly valuable in clinical applications compared to these other compounds .

Purity

≥95%

XLogP3

0.7

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 g/mol

Monoisotopic Mass

1130.55090361 g/mol

Boiling Point

764.81°C (rough estimate)

Heavy Atom Count

79

Appearance

Off-white, pale yellow or beige powder

Melting Point

224.5°C

Storage

Ambient

UNII

QYK0D6H79O

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 125 of 126 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (79.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (47.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (47.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cardiovascular Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

11072-93-8

Wikipedia

Aescin

Use Classification

Cosmetics -> Tonic

Dates

Modify: 2023-08-15

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